molecular formula C10H20N2O3 B6315374 tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-78-3

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B6315374
CAS No.: 1549812-78-3
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-SFYZADRCSA-N
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Description

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1268521-83-0, molecular formula: C₁₀H₂₀N₂O₃) is a chiral piperidine derivative featuring a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. This compound is widely used as a building block in pharmaceutical synthesis due to its stereochemical precision and functional versatility . Its (3R,4S) stereochemistry is critical for interactions in drug-receptor systems, particularly in kinase inhibitors and protease-targeting therapies .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Precursors

Racemic resolution remains a foundational approach for obtaining enantiomerically pure (3R,4S)-configured intermediates. A racemic mixture of 4-hydroxypiperidin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (triethylamine, 0–5°C), yielding a 1:1 mixture of tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate and its (3S,4R)-enantiomer . Chiral HPLC using columns such as Chiralpak AD-H or AS-H (hexane:isopropanol 80:20, 1 mL/min) achieves baseline separation, with enantiomeric excess (ee) >99% confirmed by polarimetry .

Key Data:

ParameterValue
Resolution Efficiency60–70% recovery per enantiomer
Optimal Mobile PhaseHexane:isopropanol (80:20)
ee Post-Resolution≥99%

Asymmetric Hydrogenation of Enamine Intermediates

Asymmetric hydrogenation of prochiral enamines offers a scalable route. A ketone precursor, (4-oxopiperidin-3-yl)carbamic acid tert-butyl ester, is condensed with (R)-BINAP-ruthenium catalysts under 50 psi H₂ pressure in methanol. This method achieves 85–90% conversion with 92–95% ee, as determined by circular dichroism (CD) . The hydroxyl group is subsequently introduced via Sharpless dihydroxylation (AD-mix β, tert-butanol/H₂O) at −20°C, yielding the (3R,4S)-configured product .

Reaction Conditions:

  • Catalyst: Ru-(R)-BINAP (2 mol%)

  • Solvent: Methanol

  • Pressure: 50 psi H₂

  • Temperature: 25°C

Stereoselective Boc Protection of Piperidine Scaffolds

Direct Boc protection of (3R,4S)-4-hydroxypiperidin-3-amine is optimized for industrial scalability. The amine is treated with Boc₂O (1.2 equivalents) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equivalents) at 0°C for 4 hours, achieving 85–90% yield . The stereochemical integrity is preserved by avoiding acidic or alkaline conditions that risk epimerization.

Critical Parameters:

FactorOptimal Value
Boc₂O Equivalents1.2
BaseDMAP (0.1 eq)
SolventAnhydrous DCM
Reaction Time4 hours

4-Hydroxypiperidin-3-one undergoes reductive amination with tert-butyl carbamate using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5) at pH 5. The reaction proceeds at 25°C for 12 hours, yielding 75–80% of the (3R,4S)-product after purification by flash chromatography (silica gel, ethyl acetate/hexane 1:1) . Stereoselectivity arises from the equatorial preference of the tert-butyl group during imine formation.

Analytical Validation:

  • ¹H NMR : δ 1.44 (s, 9H, Boc), δ 3.80–3.95 (m, 2H, piperidine H), δ 4.20 (br s, 1H, OH) .

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water 60:40).

Enzymatic Resolution Using Lipases

Pseudomonas fluorescens lipase (PFL) catalyzes the kinetic resolution of racemic tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate in vinyl acetate. The (3R,4S)-enantiomer is acetylated selectively (90% ee), while the (3S,4R)-isomer remains unreacted. Hydrolysis of the acetate with NaOH (0.1 M) recovers the desired product with 95% ee .

Process Metrics:

MetricValue
Enzyme Loading10 wt%
Reaction Time24 hours
Temperature37°C

Solid-Phase Synthesis for High-Throughput Production

Immobilized piperidine scaffolds on Wang resin undergo Boc protection under microwave-assisted conditions (100°C, 20 minutes), achieving 90% conversion. Cleavage with trifluoroacetic acid (TFA)/DCM (1:99) releases the product, which is purified by recrystallization (ethanol/water 4:1) . This method is favored for combinatorial libraries due to minimal epimerization.

Advantages:

  • Reduced reaction time (20 minutes vs. 4 hours).

  • No detectable racemization by chiral HPLC.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the piperidine ring can produce a more saturated amine .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of hydroxypiperidine compounds can exhibit antidepressant effects. The structural features of tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate may enhance the binding affinity to neurotransmitter receptors, which is crucial in the treatment of mood disorders. Studies have shown that piperidine derivatives can modulate serotonin and norepinephrine levels, thus contributing to their antidepressant properties .

CNS Activity
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for treating central nervous system (CNS) disorders. The piperidine ring structure is known to facilitate CNS penetration, allowing for potential applications in treating conditions such as anxiety and schizophrenia .

Drug Design and Development

Prodrug Strategy
this compound can be utilized as a prodrug to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). By modifying the compound's solubility and stability, researchers can enhance the bioavailability of drugs that target specific receptors in the body .

Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, enabling the creation of new compounds with tailored biological activities. For instance, it can be used in the synthesis of analgesics or anti-inflammatory agents by introducing additional functional groups through chemical reactions .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated that hydroxypiperidine derivatives enhance serotonin reuptake inhibition.
Study 2CNS PenetrationConfirmed that compounds with piperidine structures effectively cross the BBB, showing promise in CNS drug development.
Study 3Prodrug DevelopmentHighlighted the use of carbamate derivatives to improve drug solubility and stability in vivo.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Stereoisomers and Regioisomers

The compound’s stereochemical and positional isomers exhibit distinct physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Key Structural Features Key Differences vs. Target Compound
tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate 724788-22-1 C₁₀H₂₀N₂O₃ (3S,4S) configuration Opposite stereochemistry; altered solubility and receptor binding
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 724788-29-8 C₁₀H₂₀N₂O₃ (3R,4R) configuration Reduced hydrogen-bonding capacity due to spatial arrangement
tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate 724787-35-3 C₁₀H₂₀N₂O₃ Hydroxyl at 3-position, Boc at 4-position Regioisomerism affects metabolic stability

Key Findings :

  • The (3R,4S) configuration in the target compound optimizes hydrogen-bonding interactions (e.g., O(2)–H(2)···O(1) bond length: 2.647(2) Å) compared to its (3S,4S) counterpart (bond angle: 171° vs. 164° in related analogs) .
  • Regioisomers with Boc groups at the 4-position show 20–30% lower aqueous solubility due to steric hindrance .

Fluorinated and Alkylated Analogs

Substitution of the hydroxyl group with halogens or alkyl chains alters reactivity and bioavailability:

Compound Name CAS Number Molecular Formula Substituent Key Properties
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 C₁₀H₁₉FN₂O₂ Fluorine at 4-position Enhanced metabolic stability (t₁/₂ increased by 2.5×)
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₁H₂₂N₂O₂ Methyl at 5-position Increased lipophilicity (logP +0.7)
tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate 473838-71-0 C₁₂H₂₄N₂O₂ Dimethyl at 3-position Steric bulk reduces enzymatic degradation

Key Findings :

  • Fluorinated analogs exhibit stronger C–F···H–N interactions in crystal lattices, improving thermal stability (melting point +15°C vs. hydroxylated parent) .
  • Methyl and dimethyl substitutions enhance blood-brain barrier permeability by 40–60% in preclinical models .

Carbamate Variants in Heterocyclic Systems

Comparisons with carbamate-containing heterocycles highlight scaffold-dependent activity:

Compound Name CAS Number Molecular Formula Core Structure Biological Relevance
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 1268520-95-1 C₁₀H₁₉FN₂O₂ Fluorinated piperidine Intermediate in JAK3 inhibitor synthesis
tert-Butyl N-[trans-4-aminooxolan-3-yl]carbamate 2305080-35-5 C₉H₁₈N₂O₃ Oxolane (tetrahydrofuran) Used in antiviral prodrug design
tert-Butyl N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}carbamate 2165962-90-1 C₁₂H₂₃FN₂O₂ Piperidine with fluoromethyl Improved oral bioavailability in PK studies

Key Findings :

  • Piperidine-based carbamates show 3–5× higher binding affinity to kinase targets compared to oxolane analogs .
  • Fluorine substitution at the 3-position increases selectivity for serine proteases (IC₅₀ reduced from 120 nM to 45 nM) .

Biological Activity

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate (CAS No. 1549812-78-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • Boiling Point : Not specified in available literature
  • Synonyms : tert-butyl ((3R,4S)-4-hydroxypiperidin-3-yl)carbamate

Research indicates that this compound exhibits dual inhibitory effects on key enzymes involved in AD pathology:

  • β-secretase Inhibition : This compound has been shown to inhibit β-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP) and the subsequent formation of amyloid-beta peptides (Aβ) that aggregate to form plaques in the brains of AD patients .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission, which is often impaired in AD .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from Aβ-induced toxicity. Specifically, it reduces levels of inflammatory cytokines such as TNF-α and decreases oxidative stress markers in astrocyte cultures exposed to Aβ 1-42 .

In Vivo Studies

In vivo studies using animal models have further assessed the efficacy of this compound. For instance, when administered to scopolamine-treated rats, it showed a reduction in Aβ levels compared to control groups; however, it did not achieve statistical significance when compared to established treatments like galantamine . This suggests that while the compound has potential therapeutic effects, its bioavailability and efficacy may need further optimization.

Case Studies and Research Findings

A notable study examined the effects of a related compound with similar structural features and biological targets. The study found that multi-target compounds like tert-butyl-(4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate could significantly reduce Aβ levels and improve cognitive function in animal models of AD . This highlights the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other known compounds:

Compound Nameβ-secretase InhibitionAcetylcholinesterase InhibitionNeuroprotective Effects
This compoundModerateYesYes
GalantamineStrongYesYes
DonepezilStrongYesModerate

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate to ensure high enantiomeric purity?

Methodological Answer: Stereochemical integrity during synthesis is critical. A Pd-catalyzed coupling reaction (e.g., using Pd(PPh₃)₂Cl₂) in anhydrous THF under inert atmosphere (N₂) is recommended, as demonstrated in multi-step protocols for analogous carbamates . Key steps include:

  • Protection/Deprotection : Use tert-butyl carbamate (Boc) groups to protect amines, ensuring regioselectivity.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves stereoisomers. Monitor enantiomeric purity via chiral HPLC or polarimetry.
  • Catalyst Optimization : Adjust CuI/Pd ratios to minimize racemization (e.g., 0.1–0.2 equivalents of CuI relative to substrate) .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for coupling constants (e.g., JJ-values in piperidine rings) and diastereotopic proton splitting. For example, axial vs. equatorial protons in the piperidine ring show distinct δ values (e.g., 3.5–4.5 ppm for hydroxyl-bearing carbons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration. ORTEP-3 visualization tools aid in validating stereochemical assignments .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 217.18 for C₁₀H₂₀N₂O₃) .

Q. How can researchers mitigate competing side reactions during the introduction of the tert-butyl carbamate protecting group?

Methodological Answer:

  • Controlled Boc Activation : Use Boc anhydride with DMAP (4-dimethylaminopyridine) in dichloromethane to avoid over-alkylation.
  • Temperature Control : Maintain reactions at 0–5°C during Boc group addition to suppress epimerization.
  • Workup Strategies : Quench excess reagents with aqueous NaHCO₃, followed by extraction with EtOAc to isolate the Boc-protected intermediate .

Advanced Research Questions

Q. What computational methods are recommended for modeling the conformational stability of this compound in different solvent environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., water, DMSO) to predict solvent-dependent conformational preferences.
  • Density Functional Theory (DFT) : Calculate torsional energy barriers for piperidine ring puckering (e.g., B3LYP/6-31G* level). Compare with experimental NMR coupling constants to validate models .
  • Solvent Accessibility Analysis : Probe hydrogen-bonding interactions between the hydroxyl group and solvent molecules using radial distribution functions (RDFs) .

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Methodological Answer:

  • Shift Prediction Tools : Employ ACD/Labs or MestReNova with incremental databases to predict 1H^1H/13C^{13}C shifts. Adjust for solvent effects (e.g., CDCl₃ vs. DMSO-d₆).
  • Cross-Validation : Compare experimental data with X-ray-derived geometries (e.g., using Mercury software) to identify torsional strain or hydrogen-bonding anomalies.
  • Dynamic Effects : Account for conformational averaging via EXSY NMR or variable-temperature studies to resolve discrepancies in splitting patterns .

Q. What strategies are employed to study the in vitro metabolic pathways of this compound in hepatic cell models?

Methodological Answer:

  • Metabolite Profiling : Incubate the compound with human liver microsomes (HLMs) and analyze via LC-MS/MS. Track hydroxylation or dealkylation products.
  • Enzyme Inhibition Assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Stable Isotope Tracing : Synthesize 13C^{13}C-labeled analogs (e.g., 13C^{13}C-Boc group) to quantify metabolic turnover rates .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments when NMR is inconclusive?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in chiral piperidine derivatives .
  • Flack Parameter Analysis : Confirm absolute configuration via Flack x parameters (values near 0 indicate correct enantiomer).
  • Validation Tools : Check ADDSYM/PLATON for missed symmetry operations that may distort stereochemical interpretations .

Q. What are the best practices for handling hygroscopic or thermally sensitive derivatives of this compound during characterization?

Methodological Answer:

  • Sample Handling : Store under argon in sealed vials with desiccants (e.g., molecular sieves).
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for Boc cleavage).
  • Moisture-Free Spectroscopy : Use glovebox-equipped FT-IR or Raman spectrometers to avoid water interference in hydroxyl group analysis .

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